molecular formula C20H19FN4O3 B10872638 (4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10872638
M. Wt: 382.4 g/mol
InChI Key: PVFALZBZXNUJRW-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the fluorophenyl ethylamine moiety: This can be synthesized by the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions.

    Coupling of the fluorophenyl ethylamine moiety with the pyrazolone core: This step involves the condensation of the fluorophenyl ethylamine with the pyrazolone core under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, acidic or basic conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolone core.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to the inhibition or activation of these targets, resulting in various biological effects.

    Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with cellular components: This can include interactions with DNA, RNA, or proteins, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: can be compared with other similar compounds, such as:

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole : This compound shares a similar pyrazole core but differs in the substitution pattern, leading to different chemical and biological properties.
  • Other pyrazolone derivatives : These compounds may have varying substituents on the pyrazolone core, resulting in diverse chemical reactivity and biological activities.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

4-[N-[2-(4-fluorophenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H19FN4O3/c1-13(22-12-11-15-3-5-16(21)6-4-15)19-14(2)23-24(20(19)26)17-7-9-18(10-8-17)25(27)28/h3-10,23H,11-12H2,1-2H3

InChI Key

PVFALZBZXNUJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NCCC3=CC=C(C=C3)F)C

Origin of Product

United States

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